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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-2-methylpropane

Cat. No.: B125078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the novel halogenated alkane, 1-Bromo-2-fluoro-2-methylpropane. The document details
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols for acquiring such spectra. This guide is
intended to serve as a valuable resource for the characterization and utilization of this
compound in research and development.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for 1-Bromo-2-fluoro-2-methylpropane,
the following data has been predicted based on established structure-spectra correlations and
analysis of analogous compounds. These predictions offer a foundational dataset for
researchers working with this molecule.

Table 1: Predicted *H NMR Data for 1-Bromo-2-fluoro-2-
methylpropane
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~3.6-3.8 Doublet 2H ~10-12 (2JHF) -CH:2Br
~1.5-1.7 Singlet 6H - -C(CH3)2

Table 2: Predicted **C NMR Data for 1-Bromo-2-fluoro-2-
methylpropane

Chemical Shift (6) ppm Assignment
~90 - 100 (d, *JCF = 170-190 Hz) -C(CHs)2F
~40 - 50 -CH2Br

~20 - 30 (d, 2JCF = 20-25 Hz) -C(CH3)2

Table 3: Predicted IR Spectroscopy Data for 1-Bromo-2-
fluoro-2-methylpropane

Wavenumber (cm—?) Intensity Assignment

2980 - 2850 Strong C-H stretch (alkane)
1470 - 1430 Medium C-H bend (CHs)

1390 - 1370 Medium C-H bend (gem-dimethyl)
1150 - 1050 Strong C-F stretch

650 - 550 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-
2-fluoro-2-methylpropane
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miz Relative Abundance Assighment

[M]* (Molecular ion with 7°Br/

154/156 Low 1)

75 High [CaHsF]* (Loss of Br)

57 Very High [CaHo]* (tert-butyl cation)
41 Medium [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-Bromo-
2-fluoro-2-methylpropane, a volatile, halogenated liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:

» Prepare a solution of 1-Bromo-2-fluoro-2-methylpropane (approximately 5-10 mg for *H
NMR, 20-50 mg for 33C NMR) in a deuterated solvent (e.g., CDCIs, 0.5-0.7 mL).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a standard 5 mm NMR tube.
1H NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
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o Relaxation Delay: 1-2 seconds.

e Acquisition Time: 2-4 seconds.

e Spectral Width: -2 to 12 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 (due to the low natural abundance of :3C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum.

» Calibrate the chemical shift scale using the internal standard (TMS at O ppm).
 Integrate the peaks in the 'H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

» Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total
Reflectance (ATR) accessory.
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Sample Preparation (ATR Method):

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat 1-Bromo-2-fluoro-2-methylpropane directly onto the center of
the ATR crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1.

e Number of Scans: 16-32.

Data Processing:

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« ldentify and label the major absorption bands in the spectrum.

» Correlate the observed absorption bands with known vibrational frequencies of functional
groups to confirm the presence of C-H, C-F, and C-Br bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:

o A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample
introduction and separation. Electron lonization (EIl) is a common ionization method for such
compounds.

Sample Preparation and Introduction (GC-MS):
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e Prepare a dilute solution of 1-Bromo-2-fluoro-2-methylpropane in a volatile organic solvent
(e.g., dichloromethane or diethyl ether) at a concentration of approximately 100 ppm.

 Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

e The GC will separate the compound from the solvent and introduce it into the mass
spectrometer.

Mass Spectrometer Parameters (Electron lonization - El):

lonization Energy: 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 1-2 scans/second.

Source Temperature: 200-250 °C.
Data Analysis:

« ldentify the molecular ion peak(s) ([M]*). Note the characteristic isotopic pattern of bromine
(*°Br and 81Br are in an approximate 1:1 ratio), which will result in two peaks for bromine-
containing fragments (M and M+2) of nearly equal intensity.

e Analyze the fragmentation pattern by identifying the major fragment ions.

o Propose fragmentation pathways that are consistent with the observed fragment ions to
support the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of 1-Bromo-2-fluoro-2-methylpropane.
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Workflow for Spectroscopic Analysis of 1-Bromo-2-fluoro-2-methylpropane
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Caption: Spectroscopic analysis workflow for 1-Bromo-2-fluoro-2-methylpropane.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-fluoro-2-
methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b125078#1-bromo-2-fluoro-2-methylpropane-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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